1H NMR and 13C NMR data for 3-(pyrrolidin-1-yl)sulfonyl-2H-chromen-2-one
1H NMR and 13C NMR data for 3-(pyrrolidin-1-yl)sulfonyl-2H-chromen-2-one
An In-Depth Technical Guide to the 1H and 13C NMR Spectroscopy of 3-(pyrrolidin-1-yl)sulfonyl-2H-chromen-2-one
Authored by a Senior Application Scientist
This guide provides a detailed analysis of the expected 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for the compound 3-(pyrrolidin-1-yl)sulfonyl-2H-chromen-2-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established principles of NMR spectroscopy and extensive literature precedents for analogous coumarin and sulfonamide structures. The causality behind spectral assignments is explained to provide a robust framework for the characterization of this and related molecules.
Introduction: The Structural Elucidation of a Novel Coumarin Sulfonamide
The compound 3-(pyrrolidin-1-yl)sulfonyl-2H-chromen-2-one belongs to the coumarin class of compounds, which are widely recognized for their diverse biological activities. The incorporation of a sulfonamide moiety, specifically a pyrrolidinylsulfonyl group at the 3-position, is anticipated to modulate its physicochemical and pharmacological properties. Accurate structural confirmation is the cornerstone of any chemical research and development program, and NMR spectroscopy remains the most powerful tool for the unambiguous determination of molecular structure in solution.
This guide presents a predictive yet comprehensive analysis of the 1H and 13C NMR spectra of the title compound. The predictions are grounded in the well-documented spectral characteristics of coumarin derivatives and related sulfonamides.[1][2][3]
Molecular Structure and Numbering Scheme
A clear understanding of the molecular architecture is essential for the correct assignment of NMR signals. The structure and atom numbering for 3-(pyrrolidin-1-yl)sulfonyl-2H-chromen-2-one are presented below. This numbering scheme will be used throughout this guide for all spectral assignments.
Caption: Molecular structure of 3-(pyrrolidin-1-yl)sulfonyl-2H-chromen-2-one with atom numbering.
Predicted 1H NMR Spectral Data
The 1H NMR spectrum is anticipated to show distinct signals for the aromatic protons of the coumarin ring, the vinylic proton, and the aliphatic protons of the pyrrolidine moiety. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), assuming a standard deuterated solvent such as CDCl3 or DMSO-d6.
Table 1: Predicted 1H NMR Data (500 MHz, CDCl3)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Assignment |
| H-4 | 8.3 - 8.5 | s | - | 1H | The H-4 proton is highly deshielded due to the anisotropic effect of the C-2 carbonyl group and the electron-withdrawing sulfonyl group at C-3. Its vinylic nature and position on the α,β-unsaturated lactone system contribute to its downfield shift.[1] |
| H-5 | 7.6 - 7.8 | dd | J = 7.5, 1.5 | 1H | This aromatic proton is ortho to the ring fusion and is expected to appear as a doublet of doublets, coupling to H-6 (ortho) and H-7 (meta). |
| H-7 | 7.6 - 7.8 | ddd | J = 8.0, 7.5, 1.5 | 1H | Expected to be a doublet of doublet of doublets due to coupling with H-6 (ortho), H-8 (ortho), and H-5 (meta). |
| H-6 | 7.3 - 7.5 | t | J = 7.5 | 1H | This proton will likely appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to ortho coupling with H-5 and H-7. |
| H-8 | 7.3 - 7.5 | d | J = 8.0 | 1H | This proton is ortho to the lactone oxygen and is expected to be a doublet due to ortho coupling with H-7. |
| H-1', H-4' | 3.3 - 3.5 | m | - | 4H | These are the α-protons of the pyrrolidine ring, adjacent to the nitrogen atom. They are expected to be deshielded and appear as a multiplet.[3] |
| H-2', H-3' | 1.8 - 2.0 | m | - | 4H | These β-protons of the pyrrolidine ring are more shielded than the α-protons and will appear as a multiplet further upfield.[3] |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.
Predicted 13C NMR Spectral Data
The 13C NMR spectrum will provide information on all carbon atoms in the molecule. The predicted chemical shifts are based on the known effects of substituents on the coumarin and pyrrolidine rings.
Table 2: Predicted 13C NMR Data (125 MHz, CDCl3)
| Carbon | Predicted δ (ppm) | Rationale for Assignment |
| C-2 | 158 - 160 | The carbonyl carbon of the lactone is highly deshielded.[4] |
| C-3 | 120 - 125 | This carbon is part of the C=C double bond and is attached to the electron-withdrawing sulfonyl group. |
| C-4 | 145 - 148 | The vinylic C-4 carbon is significantly downfield due to its position in the conjugated system and deshielding by the adjacent carbonyl group. |
| C-4a | 118 - 120 | This is a quaternary carbon at the ring junction. |
| C-5 | 128 - 130 | Aromatic CH carbon. |
| C-6 | 124 - 126 | Aromatic CH carbon. |
| C-7 | 132 - 134 | Aromatic CH carbon, often the most downfield of the simple aromatic CH carbons in a coumarin system. |
| C-8 | 116 - 118 | This aromatic CH is shielded by the adjacent lactone oxygen. |
| C-8a | 153 - 155 | Quaternary aromatic carbon attached to the lactone oxygen, resulting in a downfield shift.[5] |
| C-1', C-4' | 48 - 50 | α-carbons of the pyrrolidine ring attached to the nitrogen.[3] |
| C-2', C-3' | 25 - 27 | β-carbons of the pyrrolidine ring.[3] |
Experimental Protocols for NMR Data Acquisition
To ensure high-quality and reproducible NMR data, the following experimental protocol is recommended.
Sample Preparation
-
Weigh approximately 10-20 mg of 3-(pyrrolidin-1-yl)sulfonyl-2H-chromen-2-one.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
1H NMR Spectroscopy
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters:
-
Spectral width: 12-16 ppm
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
Process the data with an appropriate line broadening (e.g., 0.3 Hz) and perform phase and baseline corrections.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl3 at 7.26 ppm).
13C NMR Spectroscopy
-
Acquire the spectrum on the same instrument.
-
A proton-decoupled pulse sequence (e.g., zgpg30) should be used.
-
Typical acquisition parameters:
-
Spectral width: 200-240 ppm
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
Process the data with a line broadening of 1-2 Hz.
-
Calibrate the chemical shift scale to the solvent peak (e.g., CDCl3 at 77.16 ppm).
2D NMR Experiments
For unambiguous assignment, the following 2D NMR experiments are highly recommended:
-
COSY (Correlation Spectroscopy): To establish 1H-1H coupling networks, particularly within the aromatic and pyrrolidine spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) 1H-13C correlations, which are crucial for assigning quaternary carbons and piecing together the molecular fragments.
Caption: Recommended workflow for NMR-based structural elucidation.
Trustworthiness and Self-Validation
The predictive nature of this guide is built upon a foundation of established NMR principles and extensive data from closely related molecules reported in the scientific literature. The self-validating nature of the proposed experimental workflow, particularly the use of 2D NMR techniques, provides a robust method for confirming the predicted assignments. For instance, an HMBC correlation between the H-4 proton and the C-2, C-5, and C-4a carbons would unequivocally confirm their proximity in the molecular structure, thereby validating their assignments.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the 1H and 13C NMR spectral data for 3-(pyrrolidin-1-yl)sulfonyl-2H-chromen-2-one. By explaining the rationale behind the predicted chemical shifts and coupling patterns and providing a detailed experimental protocol, this document serves as a valuable resource for scientists engaged in the synthesis and characterization of novel coumarin derivatives. The application of the described multi-dimensional NMR experiments will enable researchers to confirm these predictions and achieve unambiguous structural elucidation.
References
-
Coumarin Sulfonamides and Amides Derivatives: Design, Synthesis, and Antitumor Activity In Vitro. PMC. Available at: [Link]
-
The 1 H NMR spectrum of 2-oxo-2H-cromen-6-sulfonyl chloride. ResearchGate. Available at: [Link]
-
Coumarin-Based Sulfonamide Derivatives as Potential DPP-IV Inhibitors: Pre-ADME Analysis, Toxicity Profile, Computational Analysis, and In Vitro Enzyme Assay. MDPI. Available at: [Link]
-
Synthesis and Characterization of New Coumarin Derivatives as Possible Antimicrobial Agents. Impactfactor. Available at: [Link]
-
1H and 13C NMR spectra of compound 2a. RSC Publishing. Available at: [Link]
-
Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Journal of the Serbian Chemical Society. Available at: [Link]
-
Synthesis, computational studies, and Hirshfeld surface analysis of 2H-chromen-2-one and imine derivatives. SciSpace. Available at: [Link]
-
Coumarin-Based Dual Inhibitors of Human Carbonic Anhydrases and Monoamine Oxidases Featuring Amino Acyl and (Pseudo). Unich. Available at: [Link]
-
SOME SULFATO ADDUCTS AND DERIVATIVE: SYNTHESIS AND SPECTROSCOPIC STUDY. Scientific Bulletin. Series Chemistry and Materials Science. Available at: [Link]
-
1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. MDPI. Available at: [Link]
-
3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. Science and Education Publishing. Available at: [Link]
-
Crystal Structure and Hirshfeld Surface Analysis of 3-(pyrrolidine-1-carbonyl)-2H-Chromen-2-One. ResearchGate. Available at: [Link]
-
3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. PMC. Available at: [Link]
